molecular formula C9H16O3 B8339331 2-(Tetrahydropyran-4-yl)propionic acid methyl ester

2-(Tetrahydropyran-4-yl)propionic acid methyl ester

Cat. No.: B8339331
M. Wt: 172.22 g/mol
InChI Key: AWXDICOJNIUICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydropyran-4-yl)propionic acid methyl ester is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2-(oxan-4-yl)propanoate

InChI

InChI=1S/C9H16O3/c1-7(9(10)11-2)8-3-5-12-6-4-8/h7-8H,3-6H2,1-2H3

InChI Key

AWXDICOJNIUICW-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCOCC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a cooled (−78° C.) solution of 1.00 g (6.32 mmol) of (tetrahydropyran-4-yl)acetic acid methyl ester in tetrahydrofuran (20 mL) was dropped, under an atmosphere of argon, a solution of 4.5 mL (9.00 mmol) of 2 mol/L lithium diisopropylamide in hexane-heptane-ethylbenzene (available from Aldrich) and subsequently 0.47 mL (7.55 mmol) of methyl iodide, and then stirred for 30 minutes at −78° C., followed by stirring for 48 hours at room temperature. After 1N hydrochloric acid was added to the reaction mixture, it was concentrated under a reduced pressure and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was removed. The obtained residue was purified by column chromatography (silica gel 30 g, developing solvent: hexane:ethyl acetate=4: 1) to obtain 927 mg (85.1%) of 2-(tetrahydropyran-4-yl)propionic acid methyl ester (IX-166). Its physical property is shown below.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Name
hexane heptane ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.